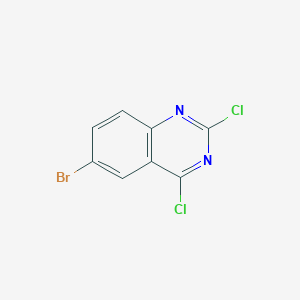

6-Bromo-2,4-dichloroquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,4-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAYOWRVZAKPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435768 | |

| Record name | 6-bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102393-82-8 | |

| Record name | 6-bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,4-dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Bromo-2,4-dichloroquinazoline from anthranilic acid

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,4-dichloroquinazoline from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic scaffold in contemporary drug discovery, serving as a versatile intermediate for the synthesis of a multitude of biologically active compounds, including potent kinase inhibitors. This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, commencing from the readily available starting material, anthranilic acid. The described three-step synthetic pathway encompasses electrophilic bromination, cyclization to a quinazolinedione intermediate, and subsequent chlorination. Each stage is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and critical process parameters, empowering researchers to replicate and adapt this synthesis for their specific research and development needs.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of a bromine atom at the 6-position and chlorine atoms at the 2- and 4-positions furnishes a highly versatile building block. The differential reactivity of the chloro-substituents allows for sequential and regioselective nucleophilic substitution reactions, making this compound an invaluable precursor for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug development programs.

Overall Synthetic Strategy

The synthesis of this compound from anthranilic acid is efficiently achieved through a three-step sequence. This strategy is designed for robust and scalable production, focusing on regioselectivity and high-yielding transformations.

Caption: Overall three-step synthetic workflow.

Step 1: Electrophilic Bromination of Anthranilic Acid

The initial step involves the regioselective bromination of anthranilic acid to yield 5-bromoanthranilic acid. The electron-donating amino group is a powerful ortho-, para-director, while the electron-withdrawing carboxylic acid group is a meta-director. The para-position to the strongly activating amino group is favored, leading to the desired 5-bromo isomer.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Bromine is polarized by the solvent, creating an electrophilic bromine species that is attacked by the electron-rich aromatic ring. The resulting sigma complex is then deprotonated to restore aromaticity.

Caption: Mechanism of electrophilic bromination.

Experimental Protocol

A well-established method for the bromination of anthranilic acid involves the use of bromine in glacial acetic acid.[2][3] Cooling the reaction is crucial to minimize the formation of di-brominated byproducts.[2][4]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Anthranilic Acid | 137.14 | 20.0 g | 0.146 |

| Glacial Acetic Acid | 60.05 | 250 mL | - |

| Bromine | 159.81 | 7.5 mL (23.3 g) | 0.146 |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve anthranilic acid (20.0 g, 0.146 mol) in glacial acetic acid (250 mL).

-

Cool the solution to below 15°C in an ice bath.

-

Slowly add bromine (7.5 mL, 0.146 mol) dropwise from the dropping funnel, ensuring the temperature remains below 15°C. A thick white precipitate of the hydrobromide salt will form.[2][3]

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into 1 L of cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove excess acid and bromine.

-

Recrystallize the crude product from ethanol to afford pure 5-bromoanthranilic acid as a crystalline solid.[2]

Step 2: Cyclization to 6-Bromo-2,4-quinazolinedione

The second step involves the cyclization of 5-bromoanthranilic acid to form the core quinazoline ring structure. A common and effective method for constructing the 2,4-quinazolinedione system is through reaction with urea or a precursor like potassium cyanate.[1][5]

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the amino group of 5-bromoanthranilic acid on a carbonyl group of the cyclizing agent (e.g., isocyanic acid generated from urea or cyanate), followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.

Caption: Mechanism of cyclization with urea.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 2,4-quinazolinediones from anthranilic acids.[5]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-Bromoanthranilic Acid | 216.03 | 21.6 g | 0.100 |

| Potassium Cyanate | 81.11 | 12.2 g | 0.150 |

| Water | 18.02 | 200 mL | - |

| Acetic Acid | 60.05 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend 5-bromoanthranilic acid (21.6 g, 0.100 mol) in water (200 mL).

-

Heat the mixture to 80-90°C with stirring.

-

In a separate beaker, dissolve potassium cyanate (12.2 g, 0.150 mol) in 50 mL of warm water.

-

Add the potassium cyanate solution dropwise to the hot suspension of 5-bromoanthranilic acid over 30 minutes.

-

Continue heating and stirring the reaction mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Acidify the mixture to pH 4-5 with glacial acetic acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromo-2,4-quinazolinedione.

Step 3: Chlorination to this compound

The final step is the conversion of the lactam groups of the quinazolinedione to the corresponding chloro groups. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] The use of a catalyst like N,N-dimethylformamide (DMF) can accelerate the reaction, proceeding through a Vilsmeier-Haack type intermediate.

Mechanistic Rationale

The reaction with POCl₃ and DMF first generates the Vilsmeier reagent, a highly electrophilic chloroiminium species.[7][8][9] This reagent activates the carbonyl groups of the quinazolinedione towards nucleophilic attack by chloride ions, leading to the formation of the dichloroquinazoline product.

Caption: Mechanism of chlorination via Vilsmeier reagent.

Experimental Protocol

This procedure is based on established methods for the chlorination of quinazolinones.[5][6]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 6-Bromo-2,4-quinazolinedione | 241.02 | 24.1 g | 0.100 |

| Phosphorus Oxychloride | 153.33 | 100 mL (1.1 mol) | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 2 mL | Catalytic |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 6-bromo-2,4-quinazolinedione (24.1 g, 0.100 mol) and phosphorus oxychloride (100 mL).

-

Add N,N-dimethylformamide (2 mL) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

A precipitate will form. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

-

Dry the crude product under vacuum. Recrystallization from a suitable solvent such as ethanol or toluene may be performed for further purification.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic proton signals.

-

¹³C NMR: To identify the carbon skeleton.

-

Mass Spectrometry: To verify the molecular weight and isotopic pattern characteristic of bromine and chlorine atoms.

-

Melting Point: To compare with literature values.

Safety and Handling

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Phosphorus Oxychloride: Reacts violently with water. It is corrosive and toxic. All operations should be conducted in a fume hood, and appropriate PPE must be worn.

-

Glacial Acetic Acid: Corrosive. Avoid inhalation and skin contact.

Conclusion

This guide has detailed a reliable and well-documented three-step synthesis of this compound from anthranilic acid. By providing a thorough understanding of the underlying chemical principles and detailed experimental procedures, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the production of this key intermediate for the development of novel therapeutic agents.

References

-

Wheeler, A. S., & Oates, W. M. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 32(6), 770–773. [Link]

-

International Journal of Drug Development & Research. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. ijddr.in. [Link]

-

El-Azab, A. S., & El-Tahir, K. E. H. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Medicinal Chemistry Research, 21(8), 1637–1646. [Link]

-

ChemIDplus. 5-Bromoanthranilic Acid. National Library of Medicine. [Link]

-

Kumaraswamy, G., Sudharshini, S., Swarnalatha, C., & Panicker, P. S. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366-373. [Link]

-

ResearchGate. (n.d.). Regioselective alkylation of this compound. ResearchGate. [Link]

-

Abdel-Alim, A. M., El-Shorbagi, A. N., El-Gendy, M. A., & Abdel-Hamed, M. M. (1993). Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. Die Pharmazie, 48(2), 110–112. [Link]

-

Fassihi, A., et al. (2021). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 11(1), 1-17. [Link]

-

Mohammed, S., & Khalid, M. (2015). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. Journal of Saudi Chemical Society, 19(1), 83-88. [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Rajveer, C., Swarnalatha, C., Rathinaraj, B. S., & Sudhrshini, S. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. International Journal of Chemistry Research, 1(1), 21-24. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]

- Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.

-

Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]

-

International Journal of Current Research and Review. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijcrr.info. [Link]

-

Wheeler, A. S. (1909). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 31(5), 565–571. [Link]

-

CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. core.ac.uk. [Link]

-

International Journal of Engineering Research & Technology. (2015). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. ijert.org. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. rjpbcs.com [rjpbcs.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Introduction: Clarifying the Chemical Identity of CAS 102393-82-8

An In-Depth Technical Guide to 6-Bromo-2,4-dichloroquinazoline (CAS Number: 102393-82-8)

For Researchers, Scientists, and Drug Development Professionals

The Chemical Abstracts Service (CAS) number 102393-82-8 is definitively assigned to the compound This compound .[1][2] It is crucial to note that some initial data sources may erroneously associate this CAS number with other chemical entities. This guide will focus exclusively on the properties, safety, and applications of the correctly identified compound, providing a comprehensive resource for professionals in research and development.

This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[3] This has led to the development of numerous therapeutic agents with a quinazoline core, exhibiting a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[3] The subject compound, with its reactive chloro and bromo substituents, serves as a versatile intermediate in the synthesis of these complex and potentially therapeutic molecules.[4][5]

Physicochemical Properties

This compound is an off-white to light brown crystalline solid.[6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃BrCl₂N₂ | [1][2] |

| Molecular Weight | 277.93 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Off-white to light brown crystalline powder/solid | [6] |

| Boiling Point | 330.2 ± 24.0 °C (Predicted) | [6] |

| Density | 1.851 ± 0.06 g/cm³ (Predicted) | [6] |

| Water Solubility | Slightly soluble in water | [6][7] |

| Storage | Store in a cool, dry, well-ventilated place, under an inert atmosphere, and in a freezer under -20°C.[6] |

Synthesis and Reactivity

The synthesis of quinazoline derivatives is a well-established area of organic chemistry, with numerous methods developed to construct this heterocyclic system.[8][9][10] These often involve the cyclization of anthranilic acid derivatives or related compounds.

A specific synthetic route to this compound involves the following conceptual steps, derived from general methodologies for similar structures:

-

Starting Material : The synthesis typically begins with a substituted anthranilic acid or a related precursor, in this case, a bromo-substituted variant.

-

Cyclization : This precursor undergoes a cyclization reaction to form the quinazoline ring system.

-

Chlorination : The resulting quinazolinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chloro groups at the 2 and 4 positions.[11]

The reactivity of this compound is characterized by the presence of three halogen substituents on the aromatic ring system. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, making them excellent leaving groups for the introduction of various functional groups. This differential reactivity is a key feature in its application as a synthetic intermediate, allowing for sequential and site-selective modifications.[3]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[4][5] Its utility stems from the ability to selectively functionalize the quinazoline core through reactions at the chloro and bromo positions.

1. Kinase Inhibitors for Oncology:

The quinazoline scaffold is a well-known pharmacophore for protein kinase inhibitors. Several FDA-approved cancer therapies, such as gefitinib and erlotinib, are based on this structure and function by targeting epidermal growth factor receptor (EGFR) kinases.[3] this compound serves as a crucial intermediate in the synthesis of novel kinase inhibitors, where the 4-position is often substituted with an amino group to mimic the hinge-binding region of ATP, and the 2- and 6-positions can be modified to enhance potency and selectivity.[11][12]

2. Development of Novel Biologically Active Molecules:

Beyond oncology, quinazoline derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[3][13] The subject compound is utilized in the exploration of new chemical entities with potential therapeutic applications in these areas. For instance, it can be used to synthesize libraries of substituted quinazolines for high-throughput screening to identify novel drug leads.

3. Agrochemicals and Material Science:

In addition to its role in pharmaceuticals, this compound is used in the development of agrochemicals such as herbicides and pesticides.[14] Furthermore, the unique photophysical and electronic properties of quinazoline derivatives make them candidates for applications in material science, including the development of organic light-emitting diodes (OLEDs) and chemical sensors.[3]

Logical Flow of Application

Sources

- 1. Quinazoline synthesis [organic-chemistry.org]

- 2. This compound | C8H3BrCl2N2 | CID 10107568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 102393-82-8 | Benchchem [benchchem.com]

- 4. This compound, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound CAS#: 102393-82-8 [m.chemicalbook.com]

- 7. fishersci.ie [fishersci.ie]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scilit.com [scilit.com]

- 10. actascientific.com [actascientific.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

- 14. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]

Spectroscopic Profile of 6-Bromo-2,4-dichloroquinazoline: A Technical Guide for Researchers

Molecular Structure and Its Spectroscopic Implications

6-Bromo-2,4-dichloroquinazoline is a halogenated heterocyclic compound with the molecular formula C₈H₃BrCl₂N₂ and a molecular weight of approximately 277.93 g/mol .[1] The molecule consists of a fused pyrimidine and benzene ring system, substituted with a bromine atom at the 6-position and chlorine atoms at the 2- and 4-positions. This unique substitution pattern governs the electronic environment of the molecule and gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only in the aromatic region. The three protons on the benzene ring will exhibit a characteristic splitting pattern based on their coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~ 8.0 - 8.2 | d | J ≈ 9.0 | Deshielded due to proximity to the pyrimidine ring and ortho to the electron-withdrawing bromine. |

| H-7 | ~ 7.8 - 8.0 | dd | J ≈ 9.0, 2.0 | Ortho to H-5 and meta to H-8, leading to a doublet of doublets. |

| H-8 | ~ 8.2 - 8.4 | d | J ≈ 2.0 | Deshielded due to the anisotropic effect of the quinazoline ring system and ortho to the bromine atom. |

Note: Predicted values are based on the analysis of similar quinazoline derivatives. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogens and the nitrogen atoms in the heterocyclic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~ 155 - 158 | Attached to two nitrogen atoms and a chlorine atom, leading to significant deshielding. |

| C-4 | ~ 158 - 161 | Attached to a nitrogen and a chlorine atom, and part of the conjugated system. |

| C-4a | ~ 125 - 128 | Quaternary carbon at the ring junction. |

| C-5 | ~ 128 - 130 | Protonated aromatic carbon. |

| C-6 | ~ 120 - 123 | Attached to a bromine atom, leading to a characteristic upfield shift compared to unsubstituted carbons. |

| C-7 | ~ 135 - 138 | Protonated aromatic carbon. |

| C-8 | ~ 130 - 133 | Protonated aromatic carbon. |

| C-8a | ~ 150 - 153 | Quaternary carbon at the ring junction, adjacent to a nitrogen atom. |

Note: These predictions are derived from data on various substituted quinazolines and general principles of ¹³C NMR spectroscopy.[2]

Experimental Considerations for NMR Spectroscopy

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of at least 400 MHz for good spectral dispersion.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should be set to encompass the expected range of chemical shifts (approximately 0-170 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic ring system.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching vibrations. |

| 1610 - 1580 | Medium to Strong | C=C and C=N stretching vibrations of the quinazoline ring. |

| 1550 - 1450 | Medium to Strong | Aromatic ring skeletal vibrations. |

| 850 - 800 | Strong | C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring. |

| 800 - 700 | Strong | C-Cl stretching vibrations. |

| 600 - 500 | Medium | C-Br stretching vibration. |

Note: The presence of multiple strong bands in the fingerprint region (below 1500 cm⁻¹) will be characteristic of this highly substituted aromatic system.[3]

Experimental Protocol for IR Spectroscopy

A standard approach for acquiring the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will display a highly characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.[4][5][6]

Predicted Mass Spectrum

The molecular ion peak (M⁺) will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[4][5][6]

Table 4: Predicted Isotopic Pattern for the Molecular Ion

| m/z | Isotopic Composition | Predicted Relative Abundance (%) |

| 276 | C₈H₃⁷⁹Br³⁵Cl₂N₂ | ~ 75 |

| 278 | C₈H₃⁸¹Br³⁵Cl₂N₂ / C₈H₃⁷⁹Br³⁵Cl³⁷ClN₂ | ~ 100 |

| 280 | C₈H₃⁸¹Br³⁵Cl³⁷ClN₂ / C₈H₃⁷⁹Br³⁷Cl₂N₂ | ~ 50 |

| 282 | C₈H₃⁸¹Br³⁷Cl₂N₂ | ~ 10 |

Note: The exact mass of the monoisotopic peak (C₈H₃⁷⁹Br³⁵Cl₂N₂) is 275.8857 Da.[1]

Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to fragment through the loss of halogen atoms and potentially the elimination of HCN or ClCN. Key fragment ions to look for would include [M-Cl]⁺, [M-Br]⁺, and [M-Cl-Cl]⁺, each with their own characteristic isotopic patterns.

Experimental Workflow for Mass Spectrometry

A common method for analyzing a solid, thermally stable compound like this is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Caption: General workflow for GC-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). A temperature program will be used to elute the compound.

-

MS Analysis: The eluting compound enters the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analysis: The ions are separated by their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion to generate the mass spectrum.

-

Conclusion

The spectroscopic data profile presented in this guide provides a comprehensive and technically sound basis for the identification and characterization of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development activities.

References

- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new 2, 3, 6-trisubstituted quinazolin-4 (3H)-ones. European journal of medicinal chemistry, 44(10), 4028-4033.

- Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2014). Spectral Characterization of Novel 3-Phenyl-2-Substituted Quinazoline and Fused Quinazoline Derivatives.

-

ResearchGate. (n.d.). IR spectrum of compound 1. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

- Yamaguchi, E., et al. (2016). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 10, 836657.

- Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834-4838.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

NIST. (n.d.). Quinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Negative Ion Electrospray of bromo- and chloroacetic acids and an evaluation of exact mass measurements with bench-top time-of-flight mass spectrometer. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-Substituted Benzylamines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

LOCKSS. (n.d.). CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. Retrieved from [Link]

Sources

- 1. This compound | C8H3BrCl2N2 | CID 10107568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

Navigating the Reactive Landscape of 6-Bromo-2,4-dichloroquinazoline: A Technical Guide to Chemoselective Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Challenge of Selectivity

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates, including potent kinase inhibitors in oncology such as gefitinib and erlotinib.[1][2] The strategic functionalization of the quinazoline ring system is paramount to modulating the pharmacological activity of these molecules. 6-Bromo-2,4-dichloroquinazoline is a versatile building block that offers three distinct reactive sites for diversification: two chloro-substituents on the pyrimidine ring at positions C2 and C4, and a bromo-substituent on the benzene ring at C6. The challenge and opportunity lie in the selective manipulation of these positions to construct complex molecular architectures. This guide provides an in-depth analysis of the differential reactivity of the chloro and bromo groups, offering a roadmap for the controlled, stepwise functionalization of this important synthetic intermediate.

The Hierarchy of Reactivity: A Tale of Three Halogens

The synthetic utility of this compound stems from the predictable and exploitable differences in the reactivity of its three halogen substituents. This reactivity is governed by a combination of electronic and steric factors, which can be leveraged to achieve remarkable chemoselectivity. The general order of reactivity is dictated by the nature of the chemical transformation being performed, primarily Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Dance of Electronics

In SNAr reactions, the electron-deficient nature of the quinazoline's pyrimidine ring renders the C2 and C4 positions susceptible to attack by nucleophiles. The relative reactivity of these two positions is well-established, with the C4-chloro group being significantly more labile than the C2-chloro group.[3]

-

C4-Chloro: The Most Activated Position: The chloro group at the C4 position is the most reactive towards nucleophiles. This heightened reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3), which effectively stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.[2][4] This stabilization lowers the activation energy for the substitution at C4. DFT calculations have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[2] Consequently, selective substitution at the C4 position can be readily achieved under mild reaction conditions, often at or slightly above room temperature, using a wide range of nucleophiles such as amines and alcohols.[4][5]

-

C2-Chloro: The Less Reactive Partner: The chloro group at the C2 position is considerably less reactive than its C4 counterpart. While also activated by the pyrimidine ring nitrogens, the electronic stabilization of the Meisenheimer complex upon attack at C2 is less pronounced. Therefore, substitution of the C2-chloro group typically requires more forcing conditions, such as higher temperatures (often refluxing in a high-boiling solvent) or microwave irradiation, after the C4 position has been functionalized.[3][4]

-

C6-Bromo: The Spectator in SNAr: The bromo group at the C6 position, being on the benzene ring, is generally unreactive towards traditional SNAr reactions under the conditions used to displace the C2 and C4 chloro groups. Aryl halides on electron-rich or neutral benzene rings are inherently poor substrates for SNAr due to the high activation energy required for the formation of the Meisenheimer complex.

This predictable reactivity hierarchy allows for a stepwise SNAr functionalization, as depicted in the workflow below:

Caption: SNAr Reactivity Workflow on this compound.

Palladium-Catalyzed Cross-Coupling: A Shift in Selectivity

The reactivity landscape changes dramatically when moving to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. In these transformations, the reactivity of aryl halides is primarily governed by the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl.[6]

-

C6-Bromo: The Prime Candidate for Cross-Coupling: Based on the general reactivity trend, the C-Br bond at the C6 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bonds. This allows for the selective functionalization of the C6 position with a wide array of coupling partners, including boronic acids, amines, and terminal alkynes, while leaving the two chloro substituents untouched.[6][7] This selectivity is crucial for synthesizing derivatives with diverse functionalities on the benzene ring portion of the quinazoline.

-

C4-Chloro and C2-Chloro: A Matter of Conditions: While the C-Cl bonds are less reactive than the C-Br bond in palladium-catalyzed reactions, their reactivity can be modulated by the choice of catalyst, ligand, and reaction conditions. It has been reported that with certain catalyst systems, the highly activated C4-chloro group can compete with or even react preferentially over the C6-bromo group, deviating from the expected trend. This underscores the importance of careful reaction optimization to achieve the desired regioselectivity. Generally, harsher conditions would be required to activate the C-Cl bonds for cross-coupling after the C-Br bond has been functionalized.

The following diagram illustrates the general workflow for selective cross-coupling:

Caption: Cross-Coupling Reactivity Workflow.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of how the differential reactivity of this compound can be exploited to achieve selective functionalization.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the synthesis of 4-amino-6-bromo-2-chloroquinazoline derivatives, key intermediates in the synthesis of many bioactive molecules.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as isopropanol or dioxane (10 mL) in a round-bottom flask, add the desired amine (1.0-1.2 mmol).

-

Base (Optional but Recommended): While the reacting amine can act as a base, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 mmol) can improve reaction rates and yields by scavenging the HCl generated.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Isopropanol | Reflux | 6 | >90 | [5] |

| Substituted Anilines | THF/H₂O (Microwave) | 120 | 0.25 | 80-96 | [8] |

| Aliphatic Amines | Dioxane | 80 | 12 | 60-85 | [4] |

Protocol 2: Sequential Nucleophilic Aromatic Substitution at the C2-Position

This protocol outlines the synthesis of 2,4-diamino-6-bromoquinazoline derivatives, starting from a 4-substituted-6-bromo-2-chloroquinazoline.

Step-by-Step Methodology:

-

Reaction Setup: In a pressure tube or a sealed vial, dissolve the 4-substituted-6-bromo-2-chloroquinazoline (1.0 mmol) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).

-

Nucleophile and Base: Add the second amine (1.5-2.0 mmol) and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol).

-

Reaction Conditions: Heat the reaction mixture to a high temperature, typically between 120-150 °C. Microwave irradiation can also be employed to accelerate the reaction.

-

Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require several hours to reach completion.

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Starting Material | Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Anilino-6-bromo-2-chloroquinazoline | Morpholine | DMF | 150 | 24 | Moderate | [4] |

| 4-(Methylamino)-6-bromo-2-chloroquinazoline | Benzylamine | DMSO | 140 | 12 | Good | [4] |

Protocol 3: Selective Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6-Position

This protocol provides a general procedure for the synthesis of 6-aryl-2,4-dichloroquinazolines.

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) (2 M, 2.0 mmol) or potassium carbonate (K₂CO₃).

-

Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | ~85 | [6] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~90 | General Suzuki Protocol |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~80 | General Suzuki Protocol |

Conclusion: A Versatile Scaffold for Drug Discovery

The chemoselective functionalization of this compound provides a powerful platform for the synthesis of diverse libraries of quinazoline-based compounds for drug discovery and development. By understanding and applying the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can strategically and selectively introduce a wide range of substituents at the C2, C4, and C6 positions. This controlled, stepwise approach is essential for establishing structure-activity relationships and optimizing the pharmacological properties of novel quinazoline-based therapeutic agents. The protocols and reactivity trends outlined in this guide serve as a valuable resource for scientists working in this exciting and impactful area of medicinal chemistry.

References

- Barros, T. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(38), 23683-23694.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. BenchChem.

- Desai, N. C., et al. (2015). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 7(10), 374-380.

- Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.

- Glaxo Group Ltd. (2012). Process for the preparation of lapatinib and the salts thereof.

- GlaxoSmithKline LLC. (2014). Process for the preparation of lapatinib.

- BenchChem. (2025).

- GlaxoSmithKline LLC. (2014). Process for the preparation of lapatinib.

- Smith, J. A., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892.

- de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.

- Zhejiang University of Technology. (2013). Preparation method of 2,4-dichloroquinazoline.

- Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

- Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain.

- Chobe, P. A., et al. (2020). Regioselective alkylation of this compound 22.

- Al-Otaibi, J. S., et al. (2024).

- de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- Shanghai Yimpai Pharmaceutical Co., Ltd. (2013). Preparation method of lapatinib intermediate and analogues thereof.

- Chengdu Miruike Biotechnology Co., Ltd. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- de Castro Barbosa, M. L., et al. (2024). (a) General scheme for regioselective nucleophilic aromatic...

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.

- GlaxoSmithKline LLC. (2011). Process and intermediates for preparing lapatinib.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde. BenchChem.

- Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237.

- Zhejiang University of Technology. (2009). Preparation of 2,4-dichloroquinazoline.

- Hocek, M., et al. (2001).

- Guillaumet, G., et al. (2013). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron Letters, 54(32), 4262-4265.

- Hocek, M., et al. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. benchchem.com [benchchem.com]

- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 6-Bromo-2,4-dichloroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form the foundation of potent and selective kinase inhibitors.[1][2] This bicyclic heterocyclic system serves as the backbone for numerous FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of certain cancers.[1] The mechanism of action of these agents is primarily attributed to their ability to compete with adenosine triphosphate (ATP) for binding to the catalytic domain of protein kinases, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[3][4] This guide delves into the specific mechanistic contributions of 6-bromo-2,4-dichloroquinazoline derivatives, a class of compounds that leverages the inherent kinase-inhibiting properties of the quinazoline scaffold with strategic substitutions to enhance their therapeutic potential.

I. Unraveling the Mechanism of Action: A Multi-Targeted Approach

Derivatives originating from the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key receptor tyrosine kinases (RTKs) involved in oncogenesis. The core mechanism revolves around the competitive inhibition of ATP binding, leading to the suppression of kinase activity and the interruption of vital cellular signaling cascades.

A. Primary Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[5] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]

6-Bromoquinazoline derivatives have been extensively investigated as potent EGFR inhibitors.[1][6][7][8] Molecular docking studies have elucidated the binding mode of these compounds within the ATP-binding pocket of the EGFR kinase domain.[6][8][9] The quinazoline nitrogen atoms form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[9] The 6-bromo substitution has been shown to enhance the binding affinity and overall inhibitory activity of these compounds.[1]

Key Interactions of 6-Bromoquinazoline Derivatives with the EGFR ATP-Binding Site:

-

Hinge Region Binding: The quinazoline core anchors the molecule within the ATP-binding site through hydrogen bonds with backbone atoms of key amino acid residues.

-

Hydrophobic Interactions: The aromatic rings of the quinazoline scaffold engage in hydrophobic interactions with surrounding residues, further stabilizing the complex.

-

Role of the 6-Bromo Substituent: The bromine atom at the 6-position can enhance binding affinity through favorable hydrophobic and halogen bonding interactions with the protein.[1]

The inhibition of EGFR by these derivatives leads to the downstream suppression of critical signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately resulting in cell cycle arrest and apoptosis.[5]

B. Secondary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it another attractive target for cancer therapy.[10][11][12]

Several quinazoline-based compounds have been identified as dual inhibitors of both EGFR and VEGFR-2.[13][14] This multi-targeted approach is advantageous as it can simultaneously inhibit tumor cell proliferation and the blood supply that fuels it. The general mechanism of VEGFR-2 inhibition by these derivatives mirrors that of EGFR inhibition, involving competitive binding to the ATP pocket of the kinase domain.

II. Quantitative Insights: Inhibitory Potency of 6-Bromoquinazoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 6-bromoquinazoline derivatives against various cancer cell lines. These IC50 values, the concentration of a drug that is required for 50% inhibition in vitro, provide a quantitative measure of their potency.

| Compound ID | Target Protein | Cell Line | IC50 (µM) |

| 8a | EGFR (wild-type) | MCF-7 (Breast Cancer) | 15.85 ± 3.32[1][6] |

| SW480 (Colon Cancer) | 17.85 ± 0.92[1][6] | ||

| 5b | EGFR (Plausible) | MCF-7 (Breast Cancer) | 0.53[8] |

| SW480 (Colon Cancer) | 1.95[8] | ||

| VIIa | EGFR (wild-type) | MCF-7 (Breast Cancer) | 2.49[7] |

| Compound 9 | Not Specified | MGC-803 (Gastric Cancer) | 1.89[15] |

Note: The data is compiled from multiple sources and direct comparison requires standardized assay conditions.

III. Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating these inhibitors.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Caption: A typical experimental workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors.

IV. Experimental Protocols: A Guide for the Bench Scientist

The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.

A. Synthesis of this compound Derivatives

The synthesis of 2,4,6-trisubstituted quinazoline derivatives often starts from anthranilic acid.[16]

Step 1: Bromination of Anthranilic Acid

-

Dissolve anthranilic acid in a suitable solvent such as acetonitrile.

-

Add a solution of N-bromosuccinimide (NBS) in acetonitrile dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Isolate the 5-bromoanthranilic acid product.

Step 2: Formation of the Benzoxazinone Intermediate

-

React the 5-bromoanthranilic acid with an appropriate acylating agent (e.g., benzoyl chloride) in the presence of a base.

-

Cyclize the intermediate to form the corresponding benzoxazinone.

Step 3: Synthesis of the Quinazolinone Core

-

React the benzoxazinone with an amine to open the ring and form an N-benzoyl benzamide.

-

Cyclize the N-benzoyl benzamide to form the quinazolin-4-one.

Step 4: Chlorination to 2,4-dichloroquinazoline

-

Treat the quinazolin-4-one with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the 2,4-dichloroquinazoline intermediate.

Step 5: Derivatization

-

The highly reactive chloro groups at the 2 and 4 positions can be displaced by various nucleophiles (amines, phenols, etc.) to generate a library of 2,4,6-trisubstituted quinazoline derivatives.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

C. Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.[17][18]

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) substrate

-

ATP

-

Kinase reaction buffer

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the test compound, EGFR enzyme, and substrate.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

-

Measure Luminescence: Measure the luminescent signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.

V. Conclusion and Future Directions

This compound and its derivatives represent a promising class of kinase inhibitors with significant potential for the development of novel anticancer therapeutics. Their mechanism of action is primarily centered on the competitive inhibition of ATP binding to the kinase domain of key oncogenic drivers such as EGFR and VEGFR-2. The strategic incorporation of a bromine atom at the 6-position of the quinazoline scaffold has been shown to enhance the inhibitory potency of these compounds.

Future research in this area should focus on:

-

Kinome-wide Profiling: To fully understand the selectivity of these derivatives and identify potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents at the 2 and 4 positions on potency and selectivity.

-

In Vivo Efficacy Studies: To evaluate the antitumor activity of the most promising compounds in preclinical animal models.

By leveraging the foundational knowledge of the quinazoline scaffold and employing rational drug design principles, the development of next-generation kinase inhibitors based on the this compound core holds great promise for advancing cancer therapy.

References

-

Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

-

Allam, H. A., et al. (2020). Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. Bioorganic Chemistry, 98, 103726. [Link]

-

Chandrika, P. M., et al. (2009). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against THP-1, HL-60 and A375 cell lines. Indian Journal of Chemistry, 48B, 840-847. [Link]

-

Allam, H. A., et al. (2020). Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. Bioorganic Chemistry, 98, 103726. [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

-

El-Damasy, A. K., et al. (2019). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 24(19), 3582. [Link]

-

Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

-

Fedorov, Y., et al. (2011). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters, 21(18), 5458-5462. [Link]

-

Fakhraei, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]

-

Vazquez-Dedic, L., et al. (2012). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PLoS One, 7(5), e37440. [Link]

-

Sigismund, S., et al. (2018). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 10(1), 8. [Link]

-

Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link]

-

Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(20), 7088. [Link]

-

Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668278. [Link]

-

Abdullahi, M., et al. (2021). Computer-aided molecular modeling studies of some 2, 3-dihydro-[6][17] dioxino [2, 3-f] quinazoline derivatives as EGFRWT inhibit. Journal of the Indian Chemical Society, 98(10), 100163. [Link]

-

Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6598. [Link]

-

Al-Warhi, T., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. International Journal of Molecular Sciences, 24(20), 15309. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241. [Link]

-

Sorrell, F. J., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 61(17), 7646-7664. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241. [Link]

-

Ferreira, R. J., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. International Journal of Molecular Sciences, 24(22), 16405. [Link]

-

Reddy, T. S., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(6), 1017-1034. [Link]

-

El-Sayed, N. N. E., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6205. [Link]

-

Ghorab, M. M., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1096. [Link]

-

Hieu, T. T., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(10), 2283-2288. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 102393-82-8 | Benchchem [benchchem.com]

- 3. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Bromo-2,4-dichloroquinazoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-bromo-2,4-dichloroquinazoline, a key intermediate in synthetic organic chemistry and medicinal chemistry. We will delve into its reactivity, provide a detailed synthetic protocol, and explore its applications as a versatile building block in the development of novel therapeutic agents.

Core Molecular Attributes of this compound

This compound is a halogenated quinazoline derivative with the chemical formula C₈H₃BrCl₂N₂. Its structure features a bicyclic system composed of a benzene ring fused to a pyrimidine ring, with bromine and chlorine substituents that impart unique reactivity and make it a valuable precursor for a wide range of chemical transformations.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 102393-82-8 | [1] |

| Molecular Formula | C₈H₃BrCl₂N₂ | [1] |

| Molecular Weight | 277.93 g/mol | [1] |

| Appearance | Off-white to light brown solid | |

| Solubility | Slightly soluble in water | |

| Predicted Boiling Point | 330.2 ± 24.0 °C | |

| Predicted Density | 1.851 ± 0.06 g/cm³ |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from 5-bromoanthranilic acid. The following protocol outlines a representative experimental procedure.

Step 1: Synthesis of 6-Bromo-2,4-quinazolinediol

This initial step involves the cyclization of 5-bromoanthranilic acid with a source of carbon and nitrogen, such as urea, to form the quinazolinediol ring system.

Caption: Synthesis of 6-Bromo-2,4-quinazolinediol.

Protocol:

-

In a round-bottom flask, combine 5-bromoanthranilic acid (1 equivalent) and urea (3 equivalents).

-

Heat the mixture to 180-190 °C for 4-5 hours. The reaction mixture will melt and then solidify.

-

Allow the reaction to cool to room temperature.

-

Wash the solid product with hot water to remove any unreacted urea and other water-soluble impurities.

-

Further purify the crude product by washing with ethanol and diethyl ether.

-

Dry the resulting white to off-white solid under vacuum to yield 6-bromo-2,4-quinazolinediol.

Step 2: Synthesis of this compound

The diol intermediate is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.

Caption: Chlorination to form this compound.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 6-bromo-2,4-quinazolinediol (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (10-15 equivalents) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of three halogen atoms on the quinazoline core. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SₙAr), while the bromine atom at the C6 position is more amenable to metal-catalyzed cross-coupling reactions.

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

A key feature of the reactivity of this compound is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is attributed to the greater electron deficiency at the C4 position, making it more susceptible to nucleophilic attack. This allows for the selective functionalization of the quinazoline scaffold.

Common nucleophiles used in SₙAr reactions with this compound include amines, alcohols, and thiols. By controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is possible to achieve either monosubstitution at the C4 position or disubstitution at both C2 and C4 positions.

Caption: Regioselective SₙAr of this compound.

Applications in Medicinal Chemistry

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds, particularly in the field of oncology.

Many potent and selective kinase inhibitors are based on the 4-aminoquinazoline core. The synthesis of these molecules often involves the SₙAr reaction of this compound with a desired amine at the C4 position, followed by further modifications at the C2 and C6 positions. For instance, the bromine atom at C6 can be utilized in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce further diversity and modulate the pharmacological properties of the final compounds.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. Below are the expected spectral data for the title compound based on its structure and data from closely related analogues.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

A doublet of doublets for the proton at C5.

-

A doublet for the proton at C7.

-

A doublet for the proton at C8.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

Signals for the eight carbon atoms of the quinazoline ring system. The carbons attached to the electronegative nitrogen and halogen atoms will appear at lower field (higher ppm values).

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.

-

Expected IR (KBr, cm⁻¹):

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C=N and C=C stretching: ~1600-1450 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

-

Expected MS (EI):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 277.93 g/mol , with a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.

-

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion